molecular formula C12H15N3O B2487946 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline CAS No. 1296225-30-3

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline

Cat. No.: B2487946
CAS No.: 1296225-30-3
M. Wt: 217.272
InChI Key: LERRMIRLBKGCIE-UHFFFAOYSA-N
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Description

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline is an organic compound that features a pyrazole ring substituted with a methyl group at the 3-position and an aniline moiety connected via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethanol to form 2-(3-methyl-1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with aniline under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for halogenation), alkyl halides (for alkylation), and sulfonyl chlorides (for sulfonation) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety .

Scientific Research Applications

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ethoxy linker and aniline moiety contribute to the overall molecular conformation and electronic properties, affecting the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)benzene: Similar structure but lacks the aniline moiety.

    2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)pyridine: Contains a pyridine ring instead of an aniline moiety.

    2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)phenol: Features a phenol group instead of an aniline moiety.

Uniqueness

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline is unique due to the presence of both the pyrazole and aniline functionalities, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(3-methylpyrazol-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-10-6-7-15(14-10)8-9-16-12-5-3-2-4-11(12)13/h2-7H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERRMIRLBKGCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCOC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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